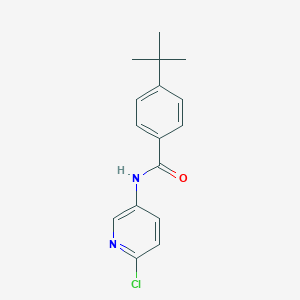

4-tert-butyl-N-(6-chloropyridin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), which might share some functional similarities with 4-tert-butyl-N-(6-chloropyridin-3-yl)benzamide due to their chemical structure, are extensively used in industrial and commercial products to prevent oxidative damage. Studies have indicated that SPAs are found in various environmental matrices and human tissues, raising concerns about their potential health effects. The review by Liu and Mabury (2020) discusses the environmental occurrence, human exposure, and toxicity of SPAs, emphasizing the need for future research to investigate the environmental behaviors of novel SPAs and their effects on human health, which could be relevant for the environmental assessment of similar compounds (Liu & Mabury, 2020).

Applications in Synthesis of N-heterocycles

The review on the applications of tert-butanesulfinamide in synthesizing N-heterocycles via sulfinimines by Philip et al. (2020) highlights the role of tert-butyl groups in stereoselective synthesis, which could be pertinent when considering the synthetic applications of 4-tert-butyl-N-(6-chloropyridin-3-yl)benzamide in preparing structurally diverse and potentially bioactive N-heterocyclic compounds (Philip et al., 2020).

Chemistry and Properties of Benzimidazole and Benzthiazole Derivatives

Boča, Jameson, and Linert (2011) provide an extensive review of the chemistry, properties, and applications of compounds containing benzimidazole and benzthiazole groups, which are structurally related to pyridinyl motifs. This review could offer valuable insights into the chemical behavior and potential applications of 4-tert-butyl-N-(6-chloropyridin-3-yl)benzamide in various fields, including material science and pharmacology (Boča, Jameson, & Linert, 2011).

Advanced Oxidation Processes

The decomposition of methyl tert-butyl ether by adding hydrogen in a cold plasma reactor, as discussed by Hsieh et al. (2011), illustrates the use of advanced oxidation processes in environmental remediation. This research could provide a framework for studying the degradation and environmental impact of similar tert-butyl-containing compounds, including 4-tert-butyl-N-(6-chloropyridin-3-yl)benzamide (Hsieh et al., 2011).

properties

IUPAC Name |

4-tert-butyl-N-(6-chloropyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O/c1-16(2,3)12-6-4-11(5-7-12)15(20)19-13-8-9-14(17)18-10-13/h4-10H,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTHDBOLHSJGEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-(6-chloropyridin-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (1S,9S,13R)-12-acetyl-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxylate](/img/structure/B493342.png)

![Ethyl 7-(3-chloro-4-fluorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B493343.png)

![2-[(2,3-dimethylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B493345.png)

![10-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B493348.png)

![3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B493349.png)

![3-(2-oxo-2H-chromen-3-yl)-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B493352.png)

![3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B493355.png)

![7-(diethylamino)-3-[5-(2,5-dimethoxyanilino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B493356.png)

![2-[(2,5-dimethylphenyl)imino]-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B493358.png)